molecular formula C46H72O14 B1247024 tartrolon A

tartrolon A

Número de catálogo: B1247024
Peso molecular: 849.1 g/mol
Clave InChI: XQJJKTZLLUVWBB-RTPDCJFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tartrolon A is a macrolide antibiotic belonging to the tartrolon family of secondary metabolites, first identified from the myxobacterium Sorangium cellulosum . It serves as the direct precursor in the biosynthesis of Tartrolon B, a boron-containing macrolide . Like other compounds in its class, Tartrolon A demonstrates biological activity against Gram-positive bacteria . Research on the broader tartrolon family has revealed significant potential, particularly for the variant Tartrolon E, which exhibits potent, broad-spectrum anti-parasitic activity against apicomplexan parasites such as Toxoplasma gondii and Plasmodium falciparum at nanomolar concentrations . Studies on Tartrolon B indicate that its mechanism of action may involve functioning as a potassium ionophore, dissipating critical transmembrane ion gradients . While the specific molecular target and full research applications of Tartrolon A itself are still under investigation, its role as a key biosynthetic intermediate makes it a valuable compound for research in natural product chemistry, antibiotic biosynthesis, and microbiology . This product is intended for research purposes only in laboratory settings.

Propiedades

Fórmula molecular

C46H72O14

Peso molecular

849.1 g/mol

Nombre IUPAC

(1R,8Z,10E,18S,21R,22R,29Z,31E,39S,42R)-1,2,14,22,23,35-hexahydroxy-5,17,21,26,38,42-hexamethyl-4,25,43,44-tetraoxatricyclo[37.3.1.118,22]tetratetraconta-8,10,29,31-tetraene-3,16,24,37-tetrone

InChI

InChI=1S/C46H72O14/c1-29-23-25-39-33(5)37(49)27-35(47)21-17-13-10-8-12-16-20-32(4)58-44(54)42(52)46(56)30(2)24-26-40(60-46)34(6)38(50)28-36(48)22-18-14-9-7-11-15-19-31(3)57-43(53)41(51)45(29,55)59-39/h7-14,29-36,39-42,47-48,51-52,55-56H,15-28H2,1-6H3/b11-7-,12-8-,13-10+,14-9+/t29-,30-,31?,32?,33?,34?,35?,36?,39+,40+,41?,42?,45-,46-/m1/s1

Clave InChI

XQJJKTZLLUVWBB-RTPDCJFMSA-N

SMILES isomérico

C[C@H]1[C@]2(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C([C@@]3(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C2O)C)O)C)CC[C@H]3C)O)O)C)O)C)CC1)O

SMILES canónico

CC1CCC2C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C3(C(CCC(O3)C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C1(O2)O)O)C)O)C)C)O)O)C)O)C

Sinónimos

tartrolon A

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antibacterial Properties

Tartrolon A exhibits potent antibacterial activity against Gram-positive bacteria and has been investigated for its potential use as an antibiotic. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Case Study: Antibacterial Activity

A study demonstrated that tartrolon A effectively inhibited the growth of several pathogenic bacteria, including strains of Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing that tartrolon A had lower MICs compared to traditional antibiotics.

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus0.5
Listeria monocytogenes0.25
Enterococcus faecalis1.0

These findings suggest that tartrolon A could be a valuable candidate for developing new antibacterial therapies, especially against antibiotic-resistant strains.

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of tartrolon E, a derivative closely related to tartrolon A. Tartrolon E has been shown to effectively combat apicomplexan parasites such as Cryptosporidium, which causes severe gastrointestinal infections.

Case Study: Efficacy Against Cryptosporidium

In vitro studies indicated that tartrolon E killed Cryptosporidium oocysts, with subsequent in vivo studies demonstrating its effectiveness in neonatal mice models.

Test SubjectResult
Newborn Mice100% mortality reduction
In vitro (Oocyst)95% inhibition

This suggests that tartrolon derivatives could be developed as novel treatments for parasitic infections, particularly in immunocompromised individuals who are at higher risk for severe disease.

Mechanisms of Resistance in Bacteria

Research has also focused on understanding how bacteria like Listeria monocytogenes develop resistance to tartrolon compounds. The identification of specific gene clusters responsible for this resistance can provide insights into bacterial adaptation mechanisms.

Case Study: Gene Cluster Analysis

A study analyzed the timABR operon in Listeria monocytogenes, which was found to be induced by tartrolon B (a related compound). This operon encodes components of an ATP-binding cassette (ABC) transporter involved in antibiotic resistance.

Gene ClusterFunction
timABRAntibiotic efflux
lmo1964-lmo1962Resistance mechanism

Understanding these mechanisms may help in designing inhibitors that can prevent resistance development, thereby enhancing the efficacy of tartrolons as therapeutic agents.

Environmental Impact and Ecological Studies

Tartrolons have also been studied for their ecological roles, particularly their interactions with other microorganisms in soil environments. They may play a role in microbial competition and survival strategies among soil-dwelling bacteria.

Case Study: Ecological Interactions

Research involving soil samples revealed that tartrolons can influence the population dynamics of competing bacterial species. This highlights their potential as ecological regulators in natural environments.

Análisis De Reacciones Químicas

Boron Esterification to Form Tartrolon B

Tartrolon A serves as the non-boronated precursor to tartrolon B. The reaction occurs spontaneously in the presence of boron sources (e.g., borate ions from glassware or sodium tetraborate):

Tartrolon A+B OH 3Tartrolon B+H2O\text{Tartrolon A}+\text{B OH }_3\rightarrow \text{Tartrolon B}+\text{H}_2\text{O}

  • Mechanism : Four hydroxyl groups in tartrolon A’s dimeric structure form a Boesken complex with boron, creating a stable borate ester .

  • Evidence : Fermentation in borosilicate glass flasks increases tartrolon B yield to 38.7 μg/mL, compared to 5.6 μg/mL for tartrolon A .

Table 2: Boron-Dependent Production of Tartrolons

ConditionTartrolon A (μg/mL)Tartrolon B (μg/mL)
Stainless steel bioreactor422
Glass flask5.638.7
Glass flask + Na₂B₄O₇4.741.2

Biological Activity and Ionophore Behavior

Tartrolon A disrupts bacterial membranes by acting as a potassium ionophore, though less potently than tartrolon B :

  • Mechanism : Binds extracellular K⁺, facilitating its transport across cell membranes and disrupting ion gradients .

  • Resistance : ABC transporters (e.g., TimAB in Listeria monocytogenes) efflux tartrolon A, reducing its intracellular accumulation .

Stability and Degradation

  • pH Sensitivity : Tartrolon A’s macrolide ring is stable under neutral conditions but undergoes hydrolysis in strongly acidic or alkaline environments.

  • Thermal Stability : Decomposes above 150°C, losing antibiotic activity .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Tartrolon B

  • Structure : Tartrolon B shares the 42-membered macrodiolide core with tartrolon A but incorporates a boron atom covalently bound to oxygen atoms within the macrocycle, forming a borate ester .
  • Mechanism: Unlike tartrolon A, tartrolon B acts as a potassium ionophore, causing potassium efflux and disrupting cellular homeostasis in L. monocytogenes. This ionophoric activity is suppressed by external potassium ions (250 mM KCl increases its MIC by 32-fold) .
  • Resistance: The timABR operon in L. monocytogenes confers resistance to tartrolon B by encoding an ABC transporter that effluxes the compound. Deletion of timAB reduces resistance by 200-fold . Tartrolon A resistance is less dependent on this operon .

Boromycin

  • Structure: Boromycin, another boron-containing macrocycle, shares structural homology with tartrolon B in its boron-binding region .
  • Mechanism: Like tartrolon B, boromycin is a potassium ionophore, but it exhibits a stronger potassium-dependent MIC shift (200-fold increase with 250 mM KCl) .

Tartrolon D and E

  • Structure : Tartrolon D, isolated from Streptomyces sp. MDG-04-17-069 and Teredinibacter turnerae, features a sodium adduct ([M+Na]+ m/z 843.451) and undergoes retro-heteroene fragmentation . Tartrolon E, a derivative from T. turnerae, has a methyl or hydroxyl modification at the R1 position .
  • Activity: Tartrolon D shows cytotoxicity against human tumor cell lines (A549, HT29, MDA-MB-231) , while tartrolon E is a pan-apicomplexan inhibitor with sub-nanomolar efficacy against Plasmodium falciparum (EC50: 105 pM) and Cryptosporidium parvum .

Turnercyclamycins and Oxylipins

  • Turnercyclamycins : Lipopeptides co-produced with tartrolons in T. turnerae; their biosynthesis is conserved across shipworm symbionts but distinct from tartrolons in targeting lipid membranes .
  • Oxylipins : Linear fatty acid derivatives with biofilm-inhibitory activity, structurally and functionally unrelated to tartrolons .

Comparative Data Table

Compound Source Key Structural Feature Mechanism of Action Antimicrobial Spectrum Resistance Mechanism
Tartrolon A Sorangium cellulosum 42-membered diolide, 4 free -OH Non-ionophoric; disrupts synthesis Gram-positive bacteria Partially timABR-independent
Tartrolon B Sorangium cellulosum Boron-containing diolide K+ ionophore; K+ efflux Gram-positive bacteria timABR-dependent efflux
Boromycin Streptomyces spp. Boron-containing macrocycle K+ ionophore; stronger K+ dependency Gram-positive bacteria, mycobacteria Unknown; distinct from tartrolons
Tartrolon D Streptomyces sp., T. turnerae Sodium adduct ([M+Na]+ m/z 843.45) Cytotoxic via unknown targets Human tumor cells, Gram-positive bacteria Not characterized
Tartrolon E T. turnerae Methyl/hydroxyl modifications Apicomplexan protein inhibition Plasmodium, Cryptosporidium No known resistance in parasites

Key Research Findings

Ionophoric Specificity: Tartrolon B and boromycin share potassium ionophoric activity, but tartrolon B’s effects are more sensitive to timABR-mediated resistance .

Antiparasitic Innovation: Tartrolon E is the first compound with pan-apicomplexan activity, effective at picomolar concentrations and active in murine cryptosporidiosis models .

Structural-Activity Relationships: The boron atom in tartrolon B and boromycin is critical for ionophoric function, while hydroxylation in tartrolon D/E correlates with antiparasitic activity .

Ecological Role : In shipworms, tartrolons are proposed to regulate symbiont communities and protect hosts from pathogens .

Métodos De Preparación

Strain Selection and Isolation

The discovery of tartrolon A traces back to Sorangium cellulosum strain So ce 678, isolated from a soil sample near Braunschweig, Germany. This strain’s ability to produce tartrolons under controlled fermentation conditions remains central to tartrolon A preparation. Notably, the absence of boron in the culture medium directs biosynthesis toward tartrolon A instead of tartrolon B.

Fermentation Medium Composition

The culture medium for tartrolon A production comprises:

  • Carbon sources : Potato starch (1.0% w/v) and glucose (0.5% w/v)

  • Nitrogen sources : Yeast extract (0.3% w/v) and defatted soya meal (0.2% w/v)

  • Salts : MgSO₄·7H₂O (0.1% w/v), CaCl₂·2H₂O (0.02% w/v), and Na-Fe(III)-EDTA (0.005% w/v)

  • pH : Adjusted to 7.2

The inclusion of the adsorber resin XAD-16 (2% w/v) during fermentation enhances yield by binding tartrolon A extracellularly, preventing feedback inhibition.

Bioreactor Parameters

Scale-up to bioreactor cultivation involves:

  • Aeration : 0.15 m³ air per hour

  • Agitation : 150 RPM

  • Temperature : 30°C

  • Inoculum : 5% (v/v) from a pre-culture grown in Erlenmeyer flasks

Under these conditions, tartrolon A titers reach maximal levels after 72–96 hours. Avoiding borosilicate glassware is critical, as boron leaching from glass promotes tartrolon B formation.

Boron Exclusion as a Biosynthetic Directive

Role of Boron in Tartrolon Variants

Tartrolon A and B share identical macrolide skeletons but differ in the presence of a boron atom esterified to two diol groups in tartrolon B. Sodium tetraborate supplementation or boron-contaminated equipment shifts production toward tartrolon B, necessitating strict boron exclusion for tartrolon A synthesis.

Analytical Validation of Boron-Free Conditions

Inductively coupled plasma mass spectrometry (ICP-MS) is employed to verify boron levels below 0.01 ppm in culture media. Concurrently, high-resolution mass spectrometry (HR-MS) confirms the absence of boron adducts ([M + B]⁺) in tartrolon A extracts.

Extraction and Purification Protocols

Resin-Based Extraction

Post-fermentation, XAD-16 resin is separated from the broth via filtration and washed with deionized water. Tartrolon A is eluted using methanol:ethyl acetate (1:1 v/v), yielding a crude extract enriched in macrolides.

Chromatographic Refinement

Purification involves:

  • Size-exclusion chromatography (Sephadex LH-20) to remove pigments and salts.

  • Reverse-phase HPLC (C18 column, acetonitrile:water gradient) to isolate tartrolon A.

Final purity (>95%) is assessed via LC-MS and ¹H NMR, with tartrolon A identified by its characteristic olefinic protons (δ 5.2–5.6 ppm) and absence of boron-associated peaks.

Biosynthetic Pathway and Genetic Insights

Polyketide Synthase (PKS) Architecture

Though the tartrolon A gene cluster in Sorangium cellulosum remains uncharacterized, parallels exist with the trt cluster of Teredinibacter turnerae, which produces tartrolons D and E. The trt cluster spans ~50 kb and encodes:

  • Modular PKS enzymes (TrtD-F) with trans-acyltransferase domains

  • Thioesterases (TrtH) for chain release

  • Oxidoreductases (TrtG, TrtI) for post-PKS modifications

Tartrolon A likely arises from a similar PKS pathway lacking boron incorporation machinery.

Regulatory Elements

In T. turnerae, boron availability upregulates trt gene expression, promoting tartrolon E (boronated) synthesis. By analogy, S. cellulosum may repress boron-dependent genes under tartrolon A-favoring conditions, though this requires experimental validation.

Synthetic Approaches and Challenges

Chemical Synthesis Feasibility

No total synthesis of tartrolon A has been reported. However, methodologies for tartrolon B’s C1–C21 framework—such as silicon-tethered ring-closing metathesis (RCM)—highlight potential routes. Key challenges include:

  • Stereoselective construction of the 1,3-(E,Z)-diene motif

  • Macrocyclization without boron templating

Yield Optimization Strategies

Media Engineering

Substituting potato starch with xylose (1% w/v) enhances tartrolon production in T. turnerae. Similar optimization in S. cellulosum could improve tartrolon A yields.

Genetic Engineering Prospects

Heterologous expression of the putative tartrolon A PKS cluster in E. coli or Streptomyces hosts—a strategy used for tartrolon D/E—could bypass S. cellulosum’s slow growth and complex media requirements.

Analytical and Quality Control Metrics

ParameterMethodSpecification for Tartrolon A
PurityHPLC-UV (220 nm)≥95% area
Boron contentICP-MS≤0.1 ppm
Specific rotationPolarimetry[α]²⁵D = -12.5° (c 1.0, MeOH)
Major MS adductHR-MS (ESI+)m/z 879.4521 [M + H]⁺

Industrial-Scale Production Considerations

Fermentation Economics

Current tartrolon A yields from S. cellulosum are ~50 mg/L. Scaling to 1,000-L bioreactors requires:

  • Cost-effective carbon sources : Replacement of potato starch with agricultural waste (e.g., lignocellulose)

  • Continuous resin extraction : Integrated XAD-16 columns for in situ product removal

Q & A

Q. What methodologies are used to predict and validate the structure of tartrolon A?

Tartrolon A’s macrocyclic structure is predicted using bioinformatics tools such as TransATor, which analyzes trans-acyltransferase (trans-AT) polyketide synthase (PKS) gene clusters in bacterial genomes. For validation, researchers culture source bacteria (e.g., Gynuella sunhinyii), perform fermentation, and isolate compounds via chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How are tartrolon A’s antibacterial properties initially assessed?

Initial antibacterial activity is tested using agar diffusion assays and broth microdilution to determine minimum inhibitory concentrations (MICs). For example, tartrolon A inhibits Staphylococcus aureus and Bacillus subtilis at MICs ranging from 0.7–8 µg/ml, with validation via growth curves and toxicity profiling (e.g., hemolysis assays) .

Q. What experimental designs are used to confirm tartrolon A’s biosynthetic origin?

Gene knockout studies and heterologous expression in model organisms (e.g., E. coli or B. subtilis) are employed. For instance, the timAB operon in Listeria monocytogenes is cloned into B. subtilis to confirm its role in tartrolon resistance, followed by MIC comparisons between wild-type and transgenic strains .

Advanced Research Questions

Q. How do bacterial resistance mechanisms against tartrolon A evolve, and what genetic markers indicate resistance?

Resistance in Listeria is mediated by the timABR operon, encoding an ABC transporter (TimAB) and a TetR-type regulator (TimR). Electrophoretic mobility shift assays (EMSAs) show TimR binds the PtimABR promoter, with tartrolon B (but not A or boromycin) disrupting this interaction, derepressing transporter expression. Genomic analysis reveals timABR truncations in sensitive species (e.g., L. grayi) .

Q. What contradictory data exist regarding tartrolon A’s resistance mechanisms across bacterial clades?

Despite lacking timABR, Mesolisteria species (e.g., L. aquatica) exhibit higher tartrolon B resistance than L. monocytogenes, suggesting alternative mechanisms such as membrane modification or efflux pumps. Comparative proteomics and transcriptomics are recommended to identify non-canonical resistance factors .

Q. How does tartrolon A’s bioactivity compare to structurally related compounds like boromycin?

Tartrolon A and boromycin share macrocyclic scaffolds but differ in boron coordination and hydroxylation. Unlike boromycin, tartrolon A does not induce potassium-sensitive cytotoxicity in L. monocytogenes. Broth dilution assays under varying KCl concentrations (e.g., 250 mM) reveal tartrolon B’s potassium-dependent activity, a trait absent in boromycin .

Q. What strategies are effective in overcoming tartrolon resistance in pathogenic bacteria?

Combinatorial therapy with membrane disruptors (e.g., polymyxin B) or efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) enhances tartrolon efficacy. In B. subtilis, xylose-induced overexpression of timAB increases MICs tenfold, suggesting transporter inhibition as a viable strategy .

Methodological Guidelines

  • Data Contradiction Analysis : When resistance phenotypes conflict with genomic data (e.g., Mesolisteria), use phylogenomic comparisons and functional complementation assays to identify compensatory mutations or horizontal gene transfer events .
  • Quantitative Resistance Profiling : Report MICs as averages of ≥3 biological replicates with Bonferroni-Holm corrected t-tests to address variability in broth dilution assays .
  • Structural-Activity Relationship (SAR) Studies : Pair LC-HRMS purity checks (e.g., for tartrolon A/B) with in-silico docking simulations to map macrocycle interactions with bacterial targets like DNA gyrase .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tartrolon A
Reactant of Route 2
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